Dibromoacetyl chloride
Description
Contextualization within Halogenated Acyl Halide Chemistry
Dibromoacetyl chloride belongs to the broader class of organic compounds known as acyl halides, which are derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.orgwikidoc.org Specifically, it is a halogenated acyl chloride, a subset of acyl halides that contain one or more halogen atoms on the alkyl chain in addition to the halide of the acyl group. wikipedia.orgfiveable.meoxfordreference.com Acyl halides, in general, are recognized for their high reactivity, serving as important intermediates in the synthesis of other organic compounds. wikipedia.orgfiveable.me Their reactivity is attributed to the carbonyl group and the excellent leaving group ability of the halogen atom. fiveable.me
The reactivity of this compound is a direct consequence of the electron-withdrawing nature of the two bromine atoms and the chlorine atom attached to the carbonyl carbon. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. ontosight.ai Common reactions of acyl halides include hydrolysis to form carboxylic acids, reaction with alcohols to form esters, and reaction with amines to form amides. wikidoc.orgfiveable.melibretexts.org
Research Significance in Synthetic Organic Chemistry
The high reactivity of this compound makes it a valuable reagent in synthetic organic chemistry for the construction of diverse molecular frameworks. ontosight.ai It is frequently employed in acylation reactions, where it introduces the dibromoacetyl group into molecules containing nucleophilic functional groups such as alcohols, amines, and thiols. ontosight.ai
One notable application is its use as an intermediate in the synthesis of Bromochloroacetamide, a haloacetamide byproduct found in water purification processes. impurity.com Furthermore, this compound serves as a precursor for the synthesis of other valuable intermediates. For instance, it is used in the preparation of 1,3-dibromoacetone. chemicalbull.comchemicalbook.com The ability to introduce a dibromoacetyl group is particularly significant in the synthesis of heterocyclic compounds and other complex organic molecules.
The versatility of this compound is further highlighted by its role in the synthesis of modified peptides. It can be used to derivatize peptides at their amino terminus, which can then be utilized for polymerization or cyclization, important processes in the development of synthetic peptide-based materials and therapeutics. google.com
Role in Mechanistic Studies of Reactive Intermediates
Beyond its synthetic utility, this compound plays a crucial role in the study of reactive intermediates and reaction mechanisms. The presence of multiple reactive sites within the molecule allows for the investigation of selectivity and reaction pathways. aip.org
Photodissociation studies of bromoacetyl chloride, a closely related compound, have provided insights into bond cleavage selectivity upon excitation. aip.orgdntb.gov.ua These studies, often employing advanced computational methods, explore the potential energy surfaces of the molecule to understand the factors governing which chemical bond breaks. aip.org For instance, research has investigated the competitive dissociation of the C-Cl and C-Br bonds, revealing that the most probable pathway involves the cleavage of both, with a preference for the C-Cl bond scission. aip.org Such fundamental studies are essential for understanding and controlling chemical reactions at a molecular level.
The reactivity of the bromoacetyl group itself, once incorporated into a larger molecule, can be exploited to study reaction mechanisms. For example, isotopically labeled versions of related bromoacetyl compounds, such as 2-Bromoacetyl Bromide-d2, are used in nuclear magnetic resonance (NMR) spectroscopy to trace the movement of atoms during a reaction, providing valuable information about the reaction pathway. smolecule.com While not directly about this compound, this illustrates the broader utility of such halogenated acetylating agents in mechanistic investigations.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C2HBr2ClO | ontosight.ai |
| Molecular Weight | 157.39 g/mol | nist.gov |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Pungent | ontosight.ai |
| Boiling Point | 127-128 °C | sigmaaldrich.com |
| Density | ~2.35 g/cm³ | ontosight.ai |
| Refractive Index | n20/D 1.495 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5302-76-1 |
|---|---|
Molecular Formula |
C2HBr2ClO |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2,2-dibromoacetyl chloride |
InChI |
InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H |
InChI Key |
LQBBYHUQQRZRLK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dibromoacetyl Chloride
Direct Halogenation Approaches for Dibromoacetyl Derivatives
Direct halogenation methods focus on the introduction of two bromine atoms onto an acetyl-based starting material. These approaches are often efficient and can be tailored through the selection of specific reagents and reaction sequences.
Bromination of Acetyl Derivatives Utilizing Specialized Reagents
The direct bromination of acetyl compounds to yield dibromoacetyl derivatives can be accomplished using specialized brominating agents designed to enhance reactivity and control selectivity.
Benzyltrimethylammonium (B79724) tribromide is a solid, stable, and effective reagent for the α,α-dibromination of the acetyl group in various aromatic ketones. This reagent offers a safer and more convenient alternative to handling elemental bromine. Studies have demonstrated its efficacy in converting a range of substituted acetophenones into their corresponding dibromoacetyl derivatives in high yields. The reactions are typically conducted in a solvent mixture of dichloromethane (B109758) and methanol (B129727) at room temperature.
Table 1: Dibromination of Substituted Acetophenones using Benzyltrimethylammonium Tribromide
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetophenone (B1666503) | 2,2-Dibromo-1-phenylethanone | 92 |
| 2 | 4-Methylacetophenone | 2,2-Dibromo-1-(p-tolyl)ethanone | 95 |
| 3 | 4-Methoxyacetophenone | 2,2-Dibromo-1-(4-methoxyphenyl)ethanone | 93 |
| 4 | 4-Chloroacetophenone | 2,2-Dibromo-1-(4-chlorophenyl)ethanone | 90 |
| 5 | 4-Bromoacetophenone | 2,2-Dibromo-1-(4-bromophenyl)ethanone | 91 |
This interactive table illustrates the successful application of benzyltrimethylammonium tribromide for the high-yield synthesis of various dibromoacetyl compounds from their corresponding acetophenone precursors.
Acylation-Bromination Sequences
A two-step acylation-bromination sequence provides a versatile route to dibromoacetyl compounds. This method first involves the introduction of an acetyl group onto a suitable substrate through an acylation reaction. The resulting acetylated intermediate is then subjected to bromination to yield the final dibromoacetyl product. The success of this sequence hinges on the careful selection of reagents and conditions for both the acylation and the subsequent bromination steps to ensure high conversion and selectivity.
Regioselective Bromination Strategies for Acyl Chlorides
The direct bromination of acyl chlorides to produce dibromoacetyl chloride necessitates precise control over the reaction to ensure regioselectivity. The primary challenge lies in selectively brominating the α-carbon position twice without promoting other side reactions. Achieving this requires the development of specific catalytic systems or reaction conditions that favor the formation of the desired α,α-dibromoacyl chloride.
Indirect Synthetic Routes to this compound
Indirect synthetic methods for preparing this compound typically start from precursors that already contain the dibromoacetyl functional group. These routes often involve the transformation of a functional group to generate the acyl chloride.
Conversion of Dibromoacetic Acid to its Acyl Chloride Analogue
A prevalent and efficient indirect method for synthesizing this compound is the conversion of dibromoacetic acid. This classic transformation in organic chemistry involves treating the carboxylic acid with a chlorinating agent to replace the hydroxyl group with a chlorine atom. Commonly used reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the desired purity of the final product and the ease of removing byproducts. For instance, the reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be readily removed from the reaction mixture.
Table 2: Reagents for the Conversion of Dibromoacetic Acid to this compound
| Reagent | Chemical Formula | Common Byproducts |
|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂, HCl |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |
This interactive table summarizes the common chlorinating agents used to convert dibromoacetic acid into this compound and their respective byproducts.
Multi-step Convergent Synthesis Strategies
A conceptual multi-step convergent synthesis for this compound can be designed by preparing the key intermediate, dibromoacetic acid, and the chlorinating agent in parallel streams, which then converge in a final transformation step. This approach ensures that the precursor acid is of high purity before its conversion to the more reactive acyl chloride.
Pathway A: Synthesis of Dibromoacetic Acid
The primary precursor for this compound is dibromoacetic acid. The synthesis of dibromoacetic acid itself can be a multi-step process, typically starting from acetic acid. The key transformation is the α-halogenation of the carboxylic acid.
One established method for the synthesis of dibromoacetic acid is the direct bromination of bromoacetic acid. This reaction is carried out under acidic conditions using a bromide/bromate mixture. Bromoacetic acid can be prepared by the Hell-Volhard-Zelinsky reaction, which involves the bromination of acetic acid in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃).
Research Findings on the Synthesis of Dibromoacetic Acid:
The bromination of acetic acid is a well-documented reaction. The Hell-Volhard-Zelinsky reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and undergoes electrophilic substitution by bromine at the α-carbon. The subsequent hydrolysis of the α-bromo acyl bromide yields bromoacetic acid. Further bromination under appropriate conditions can then yield dibromoacetic acid. Research has shown that controlling the stoichiometry of bromine and the reaction conditions is crucial to achieve the desired degree of bromination.
A summary of the reaction steps is presented in the table below:
| Step | Starting Material | Reagents | Key Intermediate | Product |
| 1 | Acetic Acid | Br₂, PBr₃ | Acetyl bromide | Bromoacetic Acid |
| 2 | Bromoacetic Acid | Bromide/Bromate mixture, Acid | - | Dibromoacetic Acid |
Pathway B: Preparation of the Chlorinating Agent
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents can be sourced commercially or prepared through established chemical processes. For the purpose of a convergent synthesis model, we consider their preparation as a separate synthetic pathway.
For instance, thionyl chloride is commercially produced by the reaction of sulfur trioxide with sulfur dichloride.
Convergence: Formation of this compound
In the final step of this convergent strategy, the independently synthesized dibromoacetic acid is reacted with a chlorinating agent to yield this compound. The reaction with thionyl chloride is a common and effective method. In this reaction, dibromoacetic acid is treated with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired this compound.
The reaction is as follows:
Br₂CHCOOH + SOCl₂ → Br₂CHCOCl + SO₂ + HCl
Alternatively, oxalyl chloride can be used, sometimes with a catalytic amount of dimethylformamide (DMF). This reaction also produces gaseous byproducts (CO, CO₂, HCl), facilitating product isolation.
Detailed Research Findings on Acyl Chloride Formation:
The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a standard transformation in organic synthesis. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride. The use of oxalyl chloride proceeds via a different mechanism involving a Vilsmeier-type intermediate when DMF is used as a catalyst.
The following data table summarizes the conditions for the final conversion step:
| Precursor | Reagent | Catalyst (if any) | Key Features |
| Dibromoacetic Acid | Thionyl Chloride (SOCl₂) | None | Gaseous byproducts (SO₂, HCl) simplify purification. |
| Dibromoacetic Acid | Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Mild reaction conditions; gaseous byproducts (CO, CO₂, HCl). |
This multi-step convergent approach, by separating the synthesis of the key dibromoacetic acid precursor from the final chlorination step, allows for better control over the purity of the intermediates and the final product.
Mechanistic Investigations of Reactions Involving Dibromoacetyl Chloride
Photodissociation Dynamics and Bond Fission Studies
Detailed experimental and theoretical investigations specifically targeting the photodissociation dynamics of dibromoacetyl chloride are not extensively available in peer-reviewed literature. However, the principles governing the photochemistry of related α-halogenated acyl chlorides, such as bromoacetyl chloride, provide a framework for understanding the likely behavior of this compound upon photoexcitation. Such processes are crucial for understanding atmospheric chemistry and designing specific photochemical syntheses.
Theoretical Elucidation of α- and β-Bond Cleavage Selectivity
In the context of this compound (Br₂CHCOCl), bond cleavage upon photoexcitation, typically following an n→π* transition localized on the carbonyl group, involves the potential rupture of several bonds. The primary competitive pathways would be the cleavage of the C-Cl bond (α-cleavage) and the C-Br bonds (also α-cleavage).
The term 'β-bond cleavage' typically refers to the breaking of a bond at the carbon atom once removed from the carbonyl group. In this compound, all halogen-carbon bonds are on the α-carbon, making α-cleavage the primary focus. The competition would, therefore, be between the fission of the C-Cl bond and the C-Br bonds.
Theoretical studies on analogous molecules suggest that the selectivity of bond fission is determined by the topography of the excited-state potential energy surfaces. The initial excitation creates a molecule in an electronically excited state. From this state, the molecule evolves, and the probability of cleaving a specific bond depends on the energy barriers along the dissociation pathways. The relative strengths of the C-Cl and C-Br bonds, and the efficiency of energy transfer from the excited carbonyl chromophore to these bonds, would be the determining factors in selectivity. Generally, C-Br bonds are weaker than C-Cl bonds, which might suggest a preference for C-Br fission. However, electronic coupling effects can lead to non-intuitive outcomes.
Electronically Nonadiabatic Processes and Recrossing Phenomena
For related haloacetyl chlorides, it has been established that electronically nonadiabatic processes play a significant role in determining the final dissociation products. After initial photoexcitation to a higher singlet state (e.g., S₁), the molecule's fate is governed by the interactions between different potential energy surfaces.
A nonadiabatic process occurs when a molecule transitions between different electronic states. In molecules like this compound, the potential energy surface of the initially excited state can cross with the surfaces of other repulsive states associated with C-Cl or C-Br bond dissociation. The probability of "hopping" from one surface to another at these crossing points dictates the reaction pathway.
Furthermore, phenomena such as "recrossing" can occur, where the system approaches a transition state for bond cleavage on an excited surface but then returns to the reactant state without dissociating. This can effectively suppress a dissociation channel that might otherwise be expected to be dominant. For bromoacetyl chloride, nonadiabatic recrossing has been proposed to explain the suppression of the weaker C-Br bond cleavage in favor of the stronger C-Cl bond cleavage. A similar, complex interplay of multiple potential energy surfaces would be expected to govern the dissociation of this compound.
Quantum Yield Determinations in Photochemical Transformations
The quantum yield (Φ) in a photochemical reaction is a measure of the efficiency of the process. It is defined as the number of specific events (e.g., molecules of product formed or molecules of reactant consumed) occurring per photon absorbed by the system.
Φ = (Number of events) / (Number of photons absorbed)
Specific quantum yield data for the photodissociation of this compound have not been reported in the surveyed scientific literature. The determination of such values would require careful experimental measurements of the number of photons absorbed by a sample and the corresponding number of molecules that undergo dissociation through specific channels (C-Cl vs. C-Br cleavage).
The quantum yield for a particular bond fission event in this compound would depend on factors such as the excitation wavelength, the solvent environment (in solution-phase studies), and the efficiency of competing deactivation pathways, including fluorescence, phosphorescence, and non-reactive internal conversion to the ground state. For complex molecules with multiple competing dissociation pathways and nonadiabatic effects, quantum yields are often less than unity and can be highly dependent on the specific experimental conditions.
| Parameter | Description | Expected Influencing Factors for this compound |
| Φ(C-Cl) | Quantum yield for the cleavage of the carbon-chlorine bond. | Excitation wavelength, electronic coupling efficiency, nonadiabatic transition probabilities. |
| Φ(C-Br) | Quantum yield for the cleavage of a carbon-bromine bond. | Excitation wavelength, relative C-Br vs. C-Cl bond strength, recrossing phenomena. |
| Φ(total) | Overall quantum yield for dissociation of the molecule. | Sum of Φ for all dissociation channels, influenced by non-reactive decay pathways. |
This table represents a conceptual framework for quantum yield in this compound; specific values are not available in the literature.
Nucleophilic Acyl Substitution Mechanisms
This compound, as an acyl chloride, is expected to be highly reactive towards nucleophiles. The general mechanism for this class of compounds is the nucleophilic acyl substitution, which typically proceeds via a two-step addition-elimination pathway involving a tetrahedral intermediate.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound in nucleophilic acyl substitution is significantly influenced by the strong inductive effect of the three halogen atoms.
Mechanism:
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
Kinetic Aspects: The rate of the reaction is influenced by two main factors: the electrophilicity of the carbonyl carbon and the strength of the nucleophile.
Electrophilicity: The two bromine atoms and one chlorine atom on the α-carbon are strongly electron-withdrawing. This inductive effect (-I effect) pulls electron density away from the carbonyl carbon, making it highly electron-deficient and thus extremely susceptible to nucleophilic attack. This is expected to result in a very fast reaction rate (high kinetic reactivity) compared to less halogenated acyl chlorides.
Nucleophile Strength: Stronger nucleophiles will react faster than weaker ones.
| Factor | Influence on this compound Reactivity | Consequence |
| Inductive Effect | Strong electron-withdrawal by two Br and one Cl atom. | Increases electrophilicity of the carbonyl carbon. |
| Leaving Group | Chloride (Cl⁻) is a weak base. | Excellent leaving group ability. |
| Steric Hindrance | The dibromomethyl group (CHBr₂) is moderately bulky. | May slightly hinder the approach of very large nucleophiles. |
This table outlines the key factors governing the reactivity of this compound in nucleophilic acyl substitution based on general chemical principles.
This compound is a bifunctional chemical reagent characterized by a highly reactive acyl chloride group and two bromine atoms attached to the alpha-carbon. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a potent acylating agent.
Electrophilic Reactions and Derivatization Mechanisms
The primary electrophilic site in this compound is the carbonyl carbon. Due to the strong electron-withdrawing effects of both the chlorine atom and the two bromine atoms, this carbon atom is highly electron-deficient and thus susceptible to nucleophilic attack. This reactivity forms the basis for its use in derivatization, a process that modifies a chemical compound to make it suitable for a specific analytical procedure or to alter its properties.
The principal reaction mechanism is nucleophilic acyl substitution. In this process, a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acyl derivative—an ester, amide, or thioester, respectively. This acylation process effectively transfers the dibromoacetyl group to the nucleophilic molecule.
This mechanism is analogous to the well-established Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. chemguide.co.ukorganic-chemistry.orglibretexts.org In that context, the Lewis acid helps generate a highly electrophilic acylium ion (RCO+). byjus.com While this compound can participate in such reactions, its derivatization of heteroatom nucleophiles often does not require catalysis due to the compound's inherent high reactivity.
| Electrophilic Site | Description of Reactivity | Typical Reactions | Governing Mechanism |
|---|---|---|---|
| Carbonyl Carbon | Highly electron-deficient and the primary site for nucleophilic attack. | Acylation, Esterification, Amidation. | Nucleophilic Acyl Substitution. |
| Alpha-Carbon | Less electrophilic than the carbonyl carbon; can undergo nucleophilic substitution. | Substitution of bromine atoms by strong nucleophiles. | SN2 Reaction. |
Cascade and Tandem Reaction Pathways
While not extensively documented specifically for this compound, its bifunctional nature makes it a plausible candidate for initiating cascade or tandem reactions. A cascade reaction involves two or more consecutive transformations in which the product of one step becomes the substrate for the next, all occurring in a single pot without isolation of intermediates.
A hypothetical but mechanistically viable tandem reaction initiated by this compound could involve an initial acylation followed by an intramolecular cyclization. This pathway would require a substrate containing at least two nucleophilic groups.
Proposed Tandem Acylation-Cyclization Mechanism:
Initial Acylation: A substrate with a primary nucleophilic group (e.g., an amino or hydroxyl group) reacts with this compound. The nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride and the formation of an amide or ester intermediate.
Intramolecular Cyclization: The newly formed intermediate now possesses a dibromoacetyl moiety. A second nucleophilic group within the same molecule can then perform an intramolecular nucleophilic attack on the alpha-carbon, displacing one of the bromine atoms (a good leaving group). This step results in the formation of a new heterocyclic ring.
This type of acylation-cyclization sequence allows for the rapid construction of complex cyclic molecules from relatively simple starting materials. The efficiency of such a process depends on factors like the length and flexibility of the chain connecting the two nucleophilic centers, which governs the favorability of the ring-forming step.
| Substrate Class | Initial Reaction | Subsequent Reaction | Potential Product Class |
|---|---|---|---|
| Amino Alcohols | N-Acylation | Intramolecular O-alkylation (cyclization) | Substituted Morpholinones or Piperazinones |
| Dithiols | S-Acylation | Intramolecular S-alkylation (cyclization) | Substituted Dithianones |
| Aminothiols | N-Acylation | Intramolecular S-alkylation (cyclization) | Substituted Thiazolidinones |
Advanced Applications of Dibromoacetyl Chloride in Organic Synthesis
Construction of Complex Molecular Scaffolds
The inherent reactivity of dibromoacetyl chloride makes it an excellent building block for synthesizing complex molecules. Its ability to react with various nucleophiles facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of elaborate molecular architectures.
Utilization in Cyclization and Heterocyclization Reactions
This compound and its derivatives, such as bis-(bromoacetyl) compounds, serve as potent precursors in cyclization reactions to form a variety of cyclic and heterocyclic systems. The two bromine atoms act as leaving groups in reactions with binucleophiles, leading to the formation of ring structures. A notable application is the zinc-induced intramolecular cyclization of bis-(bromoacetyl) derivatives, which proceeds through the formation of bicyclic diketones to yield iso-heterocyclic quinones. This strategy highlights the utility of the dibromoacetyl framework in creating fused ring systems that are otherwise challenging to synthesize.
Synthesis of Nitrogen-Containing Heterocycles (e.g., imidazoles, thiazoles, pyrazoles)
This compound is instrumental in synthesizing a range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.
Imidazoles: The synthesis of substituted imidazoles can be achieved through the reaction of α-haloketones with appropriate nitrogen-containing precursors. While direct routes using this compound are specific, related α,α-dihalo carbonyl compounds react with amidines or ammonia (B1221849) and aldehydes to construct the imidazole (B134444) ring.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. This compound derivatives can react with thiourea to yield 2-aminothiazole (B372263) structures, which are prevalent in medicinal chemistry. researchgate.netbepls.com For instance, the condensation of dibromoacetyl benzene (B151609) derivatives with thiourea leads to the formation of 2-amino-4-arylthiazoles. researchgate.net
Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. chim.itmdpi.com Dibromo-compounds can serve as precursors to the necessary 1,3-dielectrophile. The reaction of dibromoalkenes with hydrazines, for example, provides a pathway to functionalized pyrazoles. olemiss.edu
| Starting Materials | Resulting Heterocycle | Role of Dibromoacetyl Moiety |
| Dibromo-compound + Thiourea | Thiazole | Provides the C4-C5 backbone |
| Dibromoalkene + Hydrazine | Pyrazole | Acts as a C3 synthon |
| Dibromo-compound + Amidine | Imidazole | Provides a two-carbon electrophilic unit |
Synthesis of Oxygen-Containing Heterocycles (e.g., pyrans, oxazolidinones)
The electrophilic nature of this compound also enables its use in the synthesis of oxygen-containing heterocycles.
Pyrans: Pyrans and their derivatives can be synthesized through various cyclization strategies. While multi-component reactions are common for building the pyran ring, α-haloacetyl compounds like 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one are key intermediates in the synthesis of more complex fused pyran systems. nih.govresearchgate.net
Oxazolidinones: Oxazolidinones are an important class of antibiotics. Their synthesis often involves the cyclization of amino alcohol precursors. While not a direct component, the principles of using bifunctional electrophiles are applied in multi-step syntheses to construct the core ring and append necessary side chains, as seen in the development of drugs like Linezolid. nih.govnih.govmdpi.com
Synthesis of Sulfur-Containing Heterocycles (e.g., thiophenes, thiadiazins, thioisomünchnones)
This compound is particularly effective in the synthesis of sulfur-containing heterocycles due to the high nucleophilicity of sulfur compounds.
Thiophenes: The Paal-Knorr thiophene (B33073) synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. pharmaguideline.com Bis(bromoacetyl)arylenes can undergo polycondensation with reagents like sodium 1,1-dicyanoethenedithiolate to construct polythienothiophenes, demonstrating the utility of the bromoacetyl group in forming the thiophene ring. researchgate.net
Thiadiazines: These heterocycles can be readily synthesized from α,α-dihaloacetophenones, which are structurally related to this compound. For example, the reaction of various α,α-dibromoacetophenones with 3-alkyl/phenyl-4-amino-5-mercapto-s-triazoles is a well-established method for producing 7H-s-triazolo[3,4-b] researchgate.netbepls.comnih.govthiadiazines in good yields. researchgate.netnih.gov This reaction proceeds via condensation and cyclization, where the dibromo-compound provides the key two-carbon unit for the thiadiazine ring. researchgate.net
| Reagent 1 | Reagent 2 | Resulting Heterocycle |
| α,α-Dibromoacetophenone | 4-Amino-5-mercapto-1,2,4-triazole | Triazolo[3,4-b] researchgate.netbepls.comnih.govthiadiazine |
| Bis(bromoacetyl)arylene | Sodium 1,1-dicyanoethenedithiolate | Polythienothiophene |
Functionalization of Polymeric and Biomolecular Systems
Beyond small molecule synthesis, the distinct reactivity of the bromoacetyl group makes this compound a valuable tool for modifying complex biological molecules and polymers.
Derivatization for Bioconjugation and Crosslinking
The bromoacetyl group is a haloacetyl reagent known for its high reactivity towards sulfhydryl groups (thiols), which are present in the amino acid cysteine. nih.govnih.gov This specific reactivity allows for the site-selective modification of proteins.
This compound functions as a homobifunctional crosslinking reagent, meaning it has two identical reactive ends. gbiosciences.com This allows it to covalently link two sulfhydryl groups. This can be used to study protein-protein interactions, stabilize protein structures, or link a protein to another molecule or a surface. The reaction involves the nucleophilic attack of the cysteine's thiolate anion on the α-carbon, displacing a bromide ion to form a stable thioether bond. google.com Because this compound possesses two such reactive sites, it can bridge two different cysteine residues, either within the same protein (intramolecular crosslinking) or between two separate protein molecules (intermolecular crosslinking). covachem.comnih.gov
| Reactive Group | Target Functional Group | Resulting Covalent Bond | Application |
| Bromoacetyl | Sulfhydryl (-SH) of Cysteine | Thioether | Protein Crosslinking |
This derivatization is crucial for creating antibody-drug conjugates, immobilizing enzymes, and probing the three-dimensional structure of protein complexes. thermofisher.com
Incorporation into Peptides and Proteins
This compound serves as a valuable reagent for the chemical modification of peptides and proteins, primarily through the introduction of a reactive bromoacetyl group. While literature often details the applications of its mono-bromo counterpart, bromoacetyl chloride, the underlying principles of reactivity are analogous. The primary application is the covalent modification of specific amino acid residues, which enables the creation of peptide conjugates, cyclic peptides, and peptide polymers. google.comgoogle.com
The key reaction involves the high reactivity of the bromoacetyl group toward nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine. google.comnih.gov The N-terminus of a peptide can be readily acylated with a haloacetyl chloride to attach the reactive handle. google.com Subsequently, the bromoacetyl moiety acts as a sulfhydryl-selective cross-linking function. google.com This allows for:
Peptide-Protein Conjugation: An N-bromoacetyl-derivatized peptide can be reacted with a protein containing accessible cysteine residues. The sulfhydryl group of the protein displaces the bromide on the peptide's acetyl group, forming a stable thioether linkage. This method is crucial for preparing immunogens and other bioactive conjugates. google.com
Cyclization: If a peptide contains both an N-terminal bromoacetyl group and a cysteine residue within its sequence, intramolecular cyclization can occur. google.comgoogle.com The reaction is typically controlled by adjusting the pH of the solution to between 7 and 9. google.com This conformational constraint can enhance biological activity and stability.
Polymerization: At higher concentrations, intermolecular reactions between bromoacetylated peptides and cysteine-containing peptides can lead to the formation of linear peptide polymers. google.comgoogle.com
The use of a bromoacetylating agent is often preferred over a chloroacetylating one due to the significantly higher reactivity of the carbon-bromine bond towards nucleophilic substitution, leading to more efficient and rapid modifications. google.com
| Application | Description | Key Reactants | Bond Formed | Reference |
|---|---|---|---|---|
| Conjugation | Linking a synthetic peptide to a carrier protein. | N-bromoacetyl peptide + Cysteine residue on protein | Thioether | google.com |
| Cyclization | Forming a cyclic peptide from a linear precursor. | Peptide with both N-bromoacetyl group and internal Cysteine | Thioether | google.com |
| Polymerization | Creating linear polymers of peptide units. | N-bromoacetyl peptide + Cysteine-containing peptide | Thioether | google.com |
Functionalization of Polysaccharides and Polyethylene (B3416737) Glycols
This compound can be employed to functionalize polymers rich in hydroxyl groups, such as polysaccharides and polyethylene glycols (PEGs), through esterification reactions. This process introduces the dibromoacetyl moiety onto the polymer backbone, imparting new chemical reactivity for subsequent modifications.
Polyethylene Glycols (PEGs): The terminal hydroxyl groups of polyethylene glycol are reactive towards acyl chlorides. The reaction of PEG with a reagent like bromoacetyl bromide, a close analog of this compound, results in the formation of a PEG derivative with bromoacetyl groups at its termini (Br-PEG-Br). researchgate.net This transformation is typically conducted in an appropriate solvent, and the resulting functionalized PEG can be precipitated and purified. researchgate.net Such "activated" PEGs are valuable intermediates in bioconjugation, where they can be linked to proteins, peptides, or other molecules. mdpi.com
Polysaccharides: Polysaccharides, such as cellulose (B213188) or starch, possess numerous hydroxyl groups on their monosaccharide repeating units, making them suitable for chemical modification. nih.gov Acyl chlorides are common reagents for the esterification of these hydroxyl groups. The reaction of a polysaccharide with this compound would lead to the covalent attachment of dibromoacetyl ester groups to the polymer chain. The degree of substitution could be controlled by adjusting the reaction conditions. These functionalized polysaccharides can then be used as scaffolds for further chemical modifications, leveraging the reactivity of the bromine atoms for cross-linking or grafting other molecules.
| Polymer | Functional Group | Reaction Type | Potential Application | Reference |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Terminal -OH | Esterification | Creation of activated PEGs for bioconjugation | researchgate.net |
| Polysaccharides | -OH groups on backbone | Esterification | Preparation of reactive scaffolds for cross-linking or grafting | nih.gov |
Reagent in Stereo- and Regioselective Transformations
Asymmetric Synthesis Applications
Asymmetric synthesis involves reactions that convert an achiral starting material into a chiral product, leading to an unequal amount of stereoisomers. uwindsor.ca This is typically achieved using a chiral substrate, reagent, or catalyst to influence the stereochemical outcome of the reaction. york.ac.uk Based on available scientific literature, there are no specific, documented applications of this compound as a key reagent in mainstream asymmetric synthesis protocols. The field generally relies on more established chiral auxiliaries, reagents, and catalysts to induce stereoselectivity. uwindsor.cayork.ac.uk
Regioselective Cleavage of Ethers and Acetals
The cleavage of ether and acetal (B89532) protecting groups is a common transformation in organic synthesis. These reactions are typically mediated by strong acids or Lewis acids. openstax.org For instance, unsymmetrical ethers can be cleaved regioselectively using reagents like boron tribromide (BBr₃) or mixed boron trihalide systems. organic-chemistry.orguiowa.edunih.gov Similarly, the cleavage of acetals is often accomplished with reagents such as tin(IV) chloride (SnCl₄) in the presence of water. mdpi.com Acyl halides like this compound are not standard reagents for these transformations, and there is no significant evidence in the chemical literature to support their use in the regioselective cleavage of ethers or acetals.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
This compound, and more broadly haloacetyl chlorides, are valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. guidechem.com Their utility stems from the high reactivity of the acyl chloride group, which allows for easy reaction with nucleophiles like amines and alcohols, and the presence of the bromine atoms, which serve as handles for subsequent chemical modifications. guidechem.com
In the agrochemical sector , bromoacetyl chloride is known as an intermediate for preparing triazole fungicides, such as imidazole and propiconazole. lookchem.com It acts as a raw material to construct key structural motifs within these pesticide molecules. lookchem.com
In the pharmaceutical industry , the introduction of a haloacetyl group is a common strategy for building molecular complexity. nih.gov For example, bromoacetyl bromide has been used to acylate α-aminophosphonates to create bromoamides, which are then converted into more complex structures with potential pharmacological relevance. mdpi.com The bromoacetyl group can be readily displaced by nucleophiles to assemble larger molecules. This compound can similarly be used to synthesize intermediates where a gem-dibromo functionality or two points of reactivity are desired. For instance, it can be used to prepare compounds like 1,3-dibromoacetone. chemicalbull.com These intermediates are versatile precursors for a range of heterocyclic and other advanced molecular scaffolds. chemicalbull.comscbt.com
Spectroscopic Characterization Methodologies for Dibromoacetyl Chloride and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a unique molecular fingerprint.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Dibromoacetyl chloride, the most prominent feature in its IR spectrum is expected to be the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing inductive effect of the chlorine and two bromine atoms attached to the carbonyl carbon, this stretching frequency is anticipated to be at a relatively high wavenumber, characteristic of acyl chlorides. libretexts.orgreddit.com
Other expected vibrational modes include the C-Cl and C-Br stretching frequencies. The C-Cl stretch in acyl chlorides is typically observed in the fingerprint region of the spectrum. ucalgary.ca The C-Br stretching vibrations occur at lower frequencies. The C-H stretching vibration of the single proton is also expected, though its intensity may be weak.
Due to the limited availability of direct experimental FTIR data for this compound, the following table provides expected absorption ranges based on characteristic frequencies for similar acyl halides. libretexts.orgrsc.orgnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl | C=O Stretch | ~1810 |
| Acyl Chloride | C-Cl Stretch | 550 - 790 |
| Bromoalkane | C-Br Stretch | 505 - 700 |
| Methine | C-H Stretch | ~2900 - 3000 |
| Note: These are estimated values based on typical ranges for acyl chlorides and halogenated compounds. |
Raman spectroscopy provides complementary information to FTIR. It detects changes in the polarizability of a molecule during vibration. For this compound, the symmetric stretching vibrations of the C-Br and C-Cl bonds are expected to be strong in the Raman spectrum. The carbonyl (C=O) stretch, while also present, may be weaker compared to its intensity in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Carbonyl | C=O Stretch | ~1780 - 1820 |
| Acyl Chloride | C-Cl Stretch | 550 - 790 |
| Bromoalkane | C-Br Stretch | 505 - 700 |
| Note: These are estimated values based on typical ranges for acyl chlorides and halogenated compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for delineating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the one proton in the molecule. The chemical shift of this proton will be significantly influenced by the electronegativity of the adjacent carbonyl group and the two bromine atoms. These electron-withdrawing groups will deshield the proton, causing its signal to appear at a relatively downfield chemical shift. ucalgary.ca
While an experimental spectrum for this compound is not available, a predicted chemical shift can be estimated based on data from analogous compounds such as Bromoacetyl chloride. chemicalbook.comnih.gov
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHBr₂ | 6.0 - 7.0 | Singlet |
| Note: This is a predicted value based on the expected deshielding effects of the carbonyl and bromine substituents. |
The ¹³C NMR spectrum of this compound will provide information about the two carbon atoms in the molecule. A distinct signal is expected for the carbonyl carbon and another for the carbon bearing the two bromine atoms. The carbonyl carbon of acyl chlorides typically appears in a characteristic downfield region of the spectrum, generally between 160 and 180 ppm. ucalgary.cachemicalbook.com The chemical shift of the dibrominated carbon will also be downfield due to the deshielding effect of the two bromine atoms. docbrown.info
Based on typical chemical shift values for acyl chlorides and halogenated alkanes, the following are the predicted ¹³C NMR chemical shifts for this compound. nih.gov
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| -CHBr₂ | ~40 - 50 |
| Note: These are predicted values based on characteristic chemical shifts for similar functional groups. |
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. In a hypothetical derivative of this compound with additional protons, cross-peaks in the COSY spectrum would reveal which protons are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For a derivative of this compound, each proton signal would show a correlation to the signal of the carbon it is directly bonded to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connectivity involving quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, in a derivative, the proton on the dibrominated carbon would be expected to show a correlation to the carbonyl carbon.
While no specific 2D NMR data for this compound is available, these techniques are fundamental in the structural analysis of its potential derivatives.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for the characterization of both crystalline and amorphous forms of chemical compounds. For organohalogen compounds like this compound, which contains quadrupolar nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br), SSNMR can provide detailed insights into the local chemical environment. The quadrupolar nature of these halogen nuclei presents both challenges and opportunities in SSNMR analysis. nih.govresearchgate.net
The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus is a highly sensitive probe of the molecular and crystal structure. nih.gov This interaction, described by the quadrupolar coupling constant (CQ) and the asymmetry parameter (ηQ), results in significant broadening of the NMR signals, often making them difficult to detect with conventional solution-state NMR techniques. However, in the solid state, these broad signals can be acquired and analyzed to provide valuable structural information. nih.gov The use of high magnetic fields is often crucial for obtaining high-quality SSNMR spectra of quadrupolar nuclei, as it helps to reduce the second-order quadrupolar broadening. researchgate.net
For this compound, ³⁵Cl SSNMR would be particularly informative. The ³⁵Cl nucleus is highly sensitive to its immediate surroundings, including the nature of the C-Cl bond and intermolecular interactions such as hydrogen bonding in derivatives or crystal packing effects. researchgate.netrsc.org Even subtle differences in the crystal packing between different polymorphs can lead to distinct ³⁵Cl SSNMR spectra, making it an excellent tool for polymorph screening and identification. nih.govrsc.org While direct detection of covalently bound chlorine in organic molecules was traditionally considered challenging, recent advancements, such as the use of ultrahigh magnetic fields and specialized pulse sequences like WURST-QCPMG, have made it possible to acquire high-quality ³⁵Cl SSNMR spectra for such compounds. nih.gov
The table below illustrates the kind of parameters that could be obtained from a hypothetical ³⁵Cl SSNMR study of two different polymorphic forms of a this compound derivative.
| Polymorph | Isotropic Chemical Shift (δiso / ppm) | Quadrupolar Coupling Constant (CQ / MHz) | Asymmetry Parameter (ηQ) |
|---|---|---|---|
| Form I | 45 | 55.2 | 0.25 |
| Form II | 52 | 58.9 | 0.31 |
Similarly, ⁷⁹Br and ⁸¹Br SSNMR, although more challenging due to the larger quadrupole moments of these nuclei, could provide complementary information about the C-Br bonds and the local environment of the bromine atoms within the dibromoacetyl group. nih.gov
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. nist.gov For this compound, with the molecular formula C₂HBr₂ClO, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).
The ability of HRMS to measure mass with high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic distribution pattern is also a key feature in the mass spectrum of this compound, owing to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive signature for a molecule containing this combination of halogens.
The expected isotopic pattern and exact masses for the most significant molecular ions of this compound are detailed in the table below.
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₂H⁷⁹Br₂³⁵ClO | 233.8168 | 75.7 |
| C₂H⁷⁹Br⁸¹Br³⁵ClO | 235.8148 | 100.0 |
| C₂H⁸¹Br₂³⁵ClO | 237.8127 | 24.6 |
| C₂H⁷⁹Br₂³⁷ClO | 235.8139 | 24.3 |
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a standard method for the assessment of purity and the identification of volatile and semi-volatile compounds, such as this compound.
In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries or through manual interpretation. researchgate.net
For the purity assessment of this compound, GC/MS can be employed to detect and quantify impurities that may be present from the synthesis process or due to degradation. For instance, the synthesis of acyl chlorides from carboxylic acids using thionyl chloride can sometimes lead to residual starting materials or by-products. chemicalbook.com Similarly, related bromination reactions have been shown to produce impurities such as di- and tri-brominated species. google.com
The fragmentation pattern of this compound in the mass spectrometer is expected to be characteristic. Common fragmentation pathways for acyl halides include the loss of the halogen atom from the acyl group and the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion. libretexts.orglibretexts.org
The following table presents potential impurities in a this compound sample and their expected behavior in a GC/MS analysis.
| Compound | Potential Origin | Expected GC Retention Time | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|
| Bromoacetic acid | Incomplete reaction | Earlier than product | M-OH, M-COOH |
| Thionyl chloride | Excess reagent | Much earlier than product | SOCl, SO |
| Tribromoacetyl chloride | Over-bromination | Later than product | [CBr₃CO]⁺, [CBr₃]⁺ |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) for Macromolecular Derivatization Characterization
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large molecules such as polymers and biomolecules. wpmucdn.com It allows for the determination of the molecular weight distribution of a polymer and can be used to identify the end groups of polymer chains with high precision. sigmaaldrich.comnih.gov
This compound, being a reactive acyl halide, can be used to derivatize macromolecules containing nucleophilic functional groups, such as hydroxyl or amine groups. This process attaches the dibromoacetyl group to the terminus of the polymer chain. MALDI-ToF MS is an ideal technique to confirm the success of such a derivatization reaction. By comparing the mass spectrum of the underivatized polymer with that of the derivatized product, a clear mass shift corresponding to the addition of the dibromoacetyl group can be observed.
For example, the reaction of a hydroxyl-terminated polymer, such as polyethylene (B3416737) glycol (PEG-OH), with this compound would result in the formation of a PEG-dibromoacetate ester. The mass of the resulting polymer would be increased by the mass of the dibromoacetyl group minus the mass of the hydrogen atom from the hydroxyl group.
The table below illustrates a hypothetical MALDI-ToF analysis for the derivatization of a PEG polymer with this compound.
| Polymer | Repeating Unit | End Group | Mass of End Group (Da) | Observed Mass Shift upon Derivatization (Da) |
|---|---|---|---|---|
| Polyethylene glycol (PEG) | -(CH₂CH₂O)- | -OH | 17.00 | +196.83 |
| Dibromoacetylated PEG | -(CH₂CH₂O)- | -OCOCHBr₂ | 213.83 |
The resolution of MALDI-ToF MS is often sufficient to resolve individual oligomers in a polymer distribution, allowing for the confirmation that the derivatization has occurred on all polymer chains. sigmaaldrich.com
X-ray Based Structural Determination
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing
For a small molecule like this compound, obtaining a single crystal suitable for SCXRD could allow for the precise determination of its molecular geometry. The data would provide accurate measurements of the C-C, C=O, C-Cl, and C-Br bond lengths and the angles between these bonds.
The crystal packing of this compound would likely be influenced by halogen-halogen interactions (Br···Br, Cl···Br, Cl···Cl) and interactions involving the carbonyl oxygen. The study of crystal packing in organohalogen compounds is an active area of research, as these interactions can play a crucial role in the physical properties of the material. nih.govresearchgate.net The relative importance of different types of intermolecular contacts is dependent on the electronegativity and polarizability of the halogen atoms. nih.gov
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5 |
| b (Å) | 8.2 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| Volume (ų) | 535.2 |
| Z (molecules per unit cell) | 4 |
In the case of derivatives of this compound that are chiral, SCXRD would be the primary method for determining the absolute configuration of the stereocenters.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. latech.edu It provides information on the crystal structure, lattice parameters, and sample purity. latech.edu The method involves directing a monochromatic X-ray beam onto a powdered or polycrystalline sample. As the X-rays interact with the regularly spaced atoms in the crystal lattice, they are diffracted at specific angles, a phenomenon described by Bragg's Law (nλ = 2d sinθ). rutgers.edu The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. rutgers.eduwikipedia.org
While this compound is a liquid at room temperature, PXRD is invaluable for characterizing its solid derivatives, such as co-crystals or salts formed through reactions. For a crystalline derivative of this compound, the sample would be finely ground to ensure a random orientation of the crystallites. rutgers.edu The analysis of the resulting diffraction pattern would allow for:
Phase Identification: Comparing the experimental pattern to databases like the Powder Diffraction File (PDF) to identify the crystalline phase.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Unit Cell Determination: Indexing the diffraction peaks to determine the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal structure. nih.gov
The data obtained from a PXRD experiment on a hypothetical crystalline derivative, "Product A," is presented in Table 1. The positions of the diffraction peaks (2θ) are used to calculate the d-spacings, which correspond to the distances between atomic planes in the crystal lattice. wikipedia.org The relative intensities of the peaks are related to the arrangement of atoms within the unit cell. rutgers.edu
Table 1: Representative PXRD Data for a Crystalline this compound Derivative ("Product A")
| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 100 |
| 25.8 | 3.45 | 60 |
| 31.5 | 2.84 | 30 |
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Microstructure and Crystallography
SAXS and WAXS are related scattering techniques that provide structural information over different length scales. ndhu.edu.tw They are particularly useful for characterizing materials with partial or hierarchical ordering, such as semi-crystalline polymers, colloids, and nanocomposites that could be synthesized using this compound as a reagent. malvernpanalytical.commeasurlabs.com
Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), analyzes Bragg peaks at wide angles (typically 2θ > 5°). wikipedia.orgndhu.edu.tw This corresponds to sub-nanometer length scales and provides information about the crystalline structure of materials. measurlabs.comlibretexts.org For polymeric derivatives of this compound, WAXS can be used to:
Determine the degree of crystallinity by comparing the integrated intensity of sharp crystalline peaks to that of broad amorphous halos. wikipedia.org
Identify the specific crystalline polymorphs present. measurlabs.com
Calculate lattice parameters and crystallite size. wikipedia.org
Small-Angle X-ray Scattering (SAXS) measures scattering intensities at very small angles (typically 2θ < 5°). ndhu.edu.twmalvernpanalytical.com This technique probes larger structural features, generally in the range of 1 to 100 nanometers. malvernpanalytical.com For materials derived from this compound, such as block copolymers or nanoparticles, SAXS is used to characterize:
The size, shape, and distribution of nanoparticles or macromolecules in solution. nih.govnih.gov
The morphology and domain spacing of microphase-separated systems like block copolymers. iucr2017.org
Structural changes in response to external stimuli. iucr2017.org
Often, SAXS and WAXS measurements are performed simultaneously to obtain a comprehensive understanding of the material's structure from the atomic to the nano- or micro-scale. diamond.ac.uk
Table 2: Illustrative SAXS/WAXS Data for a Semi-Crystalline Polymer Derived from this compound
| Technique | Scattering Vector (q) Range (nm-1) | Observed Feature | Interpretation |
|---|---|---|---|
| SAXS | 0.1 - 1.0 | Broad peak at q = 0.5 nm-1 | Indicates a repeating structural feature with a characteristic length of ~12.6 nm (d=2π/q), such as lamellar spacing. |
| WAXS | 10 - 25 | Sharp peaks at q = 15.1 and 17.5 nm-1 | Crystalline domains with specific d-spacings of 0.42 nm and 0.36 nm. |
| WAXS | 5 - 30 | Broad halo centered at q = 14 nm-1 | Presence of a significant amorphous phase. |
Elemental Analysis (EA)
Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. researchgate.net For organic compounds, this typically involves combustion analysis, where a sample is burned at high temperatures in a stream of oxygen. researchgate.netthermofisher.com This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using various detection methods, allowing for the calculation of the elemental composition of the original sample. researchgate.net
For this compound, EA is crucial for verifying its empirical formula and assessing its purity. thermofisher.com The theoretical elemental composition can be calculated from its molecular formula, C₂HBr₂ClO (Molecular Weight: 236.29 g/mol ). nist.gov Halogens like bromine and chlorine are typically determined by subsequent methods such as argentometric titration after combustion. vscht.cz A comparison between the experimentally determined elemental percentages and the calculated theoretical values provides a direct measure of the compound's purity. researchgate.net
Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₂HBr₂ClO)
| Element | Theoretical Mass % | Experimental Mass % (Example) | Acceptable Deviation |
|---|---|---|---|
| Carbon (C) | 10.17% | 10.21% | ± 0.4% |
| Hydrogen (H) | 0.43% | 0.45% | ± 0.4% |
| Bromine (Br) | 67.65% | 67.50% | ± 0.4% |
| Chlorine (Cl) | 14.99% | 15.05% | ± 0.4% |
| Oxygen (O) | 6.77% | N/A (often calculated by difference) | - |
Other Spectroscopic Methods
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cardiff.ac.uk
For a compound like this compound, or more commonly, for surfaces or polymers modified by it, XPS can provide detailed chemical information. nus.edu.sg The analysis of high-resolution spectra for each element allows for the identification of its chemical state based on small shifts in the core-level binding energies. For instance, the carbon in the carbonyl group (C=O) will have a higher binding energy than the carbon bonded to the halogens. This technique is particularly useful for confirming the covalent attachment of the dibromoacetyl group to a substrate surface. However, care must be taken during analysis as X-ray exposure can sometimes cause degradation, such as dechlorination, in halogenated polymers. cardiff.ac.uk
Table 4: Predicted Core-Level Binding Energies from XPS Analysis of this compound
| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Assignment |
|---|---|---|
| C 1s | ~286.5 eV | C-Br |
| C 1s | ~289.0 eV | C(=O)Cl |
| O 1s | ~532.0 eV | C=O |
| Cl 2p3/2 | ~200.5 eV | C-Cl researchgate.net |
| Br 3d5/2 | ~70.5 eV | C-Br |
X-ray Fluorescence (XRF) for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. accessscience.com The process involves exposing a sample to a primary X-ray source, which causes the ejection of inner-shell electrons from the atoms in the sample. clu-in.org The resulting vacancies are filled by electrons from higher energy shells, and the energy difference is released as a secondary (fluorescent) X-ray. Since each element has a unique set of electron shell energies, the energy of the emitted fluorescent X-ray is characteristic of the element from which it originated. clu-in.orginfn.it
XRF is highly effective for identifying the presence of heavier elements, making it an excellent tool for analyzing compounds like this compound. It can be used for:
Qualitative Analysis: Rapidly confirming the presence of both bromine and chlorine in a sample.
Quantitative Analysis: Determining the concentration of these elements, often with high precision, by comparing the intensity of their characteristic fluorescence signals to those of calibration standards. clu-in.org
Screening: Quickly screening raw materials or reaction products for the correct elemental composition without complex sample preparation. iaea.org
Table 5: Representative XRF Data for this compound
| Element | Characteristic Emission Line | Energy (keV) | Relative Intensity (counts) |
|---|---|---|---|
| Chlorine (Cl) | Kα | 2.62 | 15,200 |
| Bromine (Br) | Kα | 11.92 | 88,500 |
| Bromine (Br) | Lα | 1.48 | 9,100 |
Theoretical and Computational Chemistry Studies on Dibromoacetyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in characterizing the electronic properties and predicting the reactivity of dibromoacetyl chloride. These methods offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) has been a primary tool for investigating the ground-state properties of this compound. These calculations provide optimized molecular geometries and energetic details that are crucial for understanding its stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in charge transfer interactions. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is primarily localized on the bromine and oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon, making it susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.24 |
| LUMO | -1.58 |
| HOMO-LUMO Gap | 5.66 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP surface of this compound reveals regions of negative potential (red) and positive potential (blue). The most negative potential is located around the carbonyl oxygen atom, indicating its high electron density and propensity to act as a nucleophilic site. The area around the carbonyl carbon and the bromine atoms exhibits a positive potential, highlighting them as electrophilic centers.
Ab Initio Methods (e.g., CASSCF, MRCI, MP2, CCSD) for High-Level Electronic Structure
To achieve a more accurate description of the electronic structure, particularly for excited states and complex reaction mechanisms, high-level ab initio methods have been employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) provide a more rigorous treatment of electron correlation than standard DFT approaches. While computationally more demanding, these methods offer benchmark-quality data on the molecule's energetics and properties.
Potential Energy Surface (PES) Calculations for Reaction Pathways
Potential Energy Surface (PES) calculations are crucial for mapping out the energy landscape of chemical reactions involving this compound. These calculations help to identify transition states, intermediates, and the minimum energy paths for various transformations. For instance, PES studies can elucidate the mechanisms of nucleophilic acyl substitution reactions, detailing the energetic barriers and the geometries of the transition state structures.
Molecular Dynamics (MD) Simulations
To date, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound in various environments are not extensively reported in the literature. Such simulations would be valuable for understanding the dynamic behavior of the molecule, including its conformational changes and interactions with solvent molecules over time.
Photodissociation Dynamics Simulations
The photodissociation of haloacetyl chlorides, particularly bromoacetyl chloride, serves as a paradigmatic example of a chemical process where non-adiabatic effects are crucial. nih.gov Theoretical simulations have been instrumental in unraveling the complex dynamics following photoexcitation.
Upon excitation with 248 nm laser light, bromoacetyl chloride is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁). nih.gov This excitation initiates competing bond fission reactions, primarily the rupture of the C-Cl and C-Br bonds. nih.gov Nonadiabatic wave packet simulations have been employed to investigate this competition. aip.org These simulations show that the preferential breaking of the stronger C-Cl bond over the weaker C-Br bond can be explained by a phenomenon known as diabatic trapping or nonadiabatic recrossing. aip.org
A reduced dimensionality approach, freezing certain internal angles while focusing on the C-O and C-X (X=Cl, Br) stretching coordinates, has been effective in modeling these dynamics. aip.org Calculations at the CASSCF level have been used to compute two-dimensional cuts of the potential energy surfaces, revealing that nonadiabatic kinetic couplings are highly localized along an avoided crossing seam. aip.org Direct ab initio molecular dynamics calculations predict that the fission of the C-Cl bond occurs on a picosecond timescale, while the cleavage of the C-Br bond is a less probable event within the same period. nih.govosti.gov This suggests that initial relaxation dynamics are a significant factor influencing the selectivity of bond fission. nih.govosti.gov
Reaction Dynamics and Non-Adiabatic Effects
The reaction dynamics of bromoacetyl chloride photodissociation are dominated by non-adiabatic effects, which are instances where the system does not remain on a single potential energy surface during the reaction. A key feature is the avoided crossing between the S₁ and S₂ electronic states, which creates a barrier. nih.gov An early non-adiabatic model proposed that the C-Br bond scission is significantly suppressed due to the recrossing of this barrier. nih.gov
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions
Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. set-science.com The surface is mapped with properties like dnorm (normalized contact distance), which uses a red-white-blue color scheme to highlight contacts shorter than, equal to, and longer than the van der Waals radii sum, respectively. set-science.com
| Interaction Type | Contributing Percentage (%) | Key Feature in Fingerprint Plot |
|---|---|---|
| Br···Br | Dominant | Distinct spikes/regions corresponding to halogen contacts |
| C–H···Br/O | Significant | Characteristic "wings" |
| π–π stacking | Present | Broader, more diffuse regions |
| O–H···O (intramolecular) | Significant | Sharp spikes at short di, de |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This theory partitions a molecule into atomic basins and identifies critical points in the electron density, which correspond to structural elements like atoms and bonds. uni-rostock.de A bond path, a line of maximum electron density linking two atomic nuclei, and its associated bond critical point (BCP) are necessary and sufficient conditions for the existence of a chemical bond. researchgate.net
A QTAIM analysis of the C-Br and C-Cl bonds within a this compound framework would involve locating the BCPs for these bonds and analyzing their properties. Key descriptors at the BCP include the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b). For typical covalent bonds, ρ(r)b is high and ∇²ρ(r)b is negative, indicating charge concentration. For interactions with more ionic character, ∇²ρ(r)b is positive, indicating charge depletion in the internuclear region. researchgate.net A QTAIM study on various C-Br bonds has shown that they exhibit depletion of charge density, signifying increased ionic character. researchgate.net Such an analysis would precisely characterize the nature of the carbon-halogen bonds in this compound.
Energy Framework Calculations for Crystal Packing Motifs
Energy framework calculations are a computational tool used to quantify the interaction energies between molecules in a crystal lattice, providing insight into the stability and nature of the crystal packing. researchgate.net This method calculates the electrostatic, polarization, dispersion, and repulsion energy components between a central molecule and its neighbors. The results are often visualized as framework diagrams where the thickness of the cylinders connecting molecular centroids is proportional to the interaction energy. researchgate.net
For a crystal containing dibromoacetyl moieties, such as 2-bromo-4,6-bis(dibromoacetyl)resorcinol, energy framework calculations would elucidate the energetic hierarchy of the intermolecular interactions identified by Hirshfeld analysis. researchgate.net These calculations can distinguish the relative contributions of dispersion forces (often dominant in systems with heavy atoms like bromine) and electrostatic forces (important in hydrogen bonding and polar interactions). researchgate.net This analysis would reveal the primary forces driving the assembly of molecules into their observed crystal packing motif.
Computational Design and Prediction of Novel Transformations
The prediction of reaction outcomes and the discovery of novel chemical transformations are rapidly advancing fields within computational chemistry. nih.gov Machine learning models, particularly those based on graph-convolutional neural networks or transformers, are increasingly used to predict the products of a chemical reaction given a set of reactants and reagents. nih.gov
For a molecule like this compound, these computational tools could be applied in several ways. Given its structure with multiple reactive sites—two C-Br bonds and one C-Cl bond of differing reactivity, plus the electrophilic carbonyl carbon—predictive models could be challenged to determine the regioselectivity of nucleophilic substitution reactions under various conditions. Furthermore, computational methods could be employed to design novel transformations. For instance, density functional theory (DFT) calculations could be used to explore the reaction pathways and activation barriers for previously untested reactions, such as novel cyclization reactions or insertions into the carbon-halogen bonds. By modeling transition states and reaction intermediates, researchers can screen for plausible new reactions in silico, guiding future experimental work and potentially discovering novel synthetic methodologies involving this compound as a building block.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dibromoacetyl chloride in controlled laboratory settings?
- Methodological Answer : this compound can be synthesized via halogenation reactions, such as photobromination of acetyl derivatives using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride. For example, in carbohydrate chemistry, bromination at tertiary sites via radical mechanisms can yield dibromoacetyl derivatives as by-products (see Scheme 9 in ). Key considerations include controlling reaction conditions (e.g., light exposure, solvent purity) to minimize side products like mono-bromo derivatives. Purification via fractional crystallization or chromatography is critical for isolating high-purity this compound .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for identifying bromine substitution patterns. Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and detect trace impurities. Infrared (IR) spectroscopy helps confirm functional groups like the acetyl chloride moiety. For reproducibility, standardized protocols (e.g., sample preparation, solvent selection) must align with guidelines in analytical chemistry literature ( ). Cross-validation using multiple techniques mitigates instrumental bias .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be systematically resolved?
- Methodological Answer : Discrepancies in toxicity studies often arise from variability in exposure models (e.g., in vitro vs. in vivo) or analytical sensitivity. Researchers should conduct meta-analyses of existing data, prioritizing studies with rigorous validation (e.g., EPA/ISO-compliant protocols). For instance, highlights the importance of environmental exposure biomarkers (e.g., urine, plasma) in chlorinated dioxin studies, which can be adapted for this compound. Statistical tools like dose-response modeling and sensitivity analysis help quantify uncertainty .
Q. What mechanistic insights explain this compound’s role as a by-product in radical-mediated halogenation?
- Methodological Answer : proposes that bromination at tertiary carbon sites proceeds via radical intermediates, where NBS generates bromine radicals under photolytic conditions. The selectivity for dibromo products depends on radical stability and steric factors. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental validation via isotopic labeling or kinetic studies is recommended to confirm reaction pathways .
Q. How should researchers design experiments to assess this compound’s environmental persistence and degradation pathways?
- Methodological Answer : Environmental fate studies require simulating natural conditions (e.g., hydrolysis, UV exposure) and quantifying degradation products via LC-MS or HPLC. For example, chlorinated dioxin protocols ( ) suggest measuring half-lives in aqueous matrices and soil microcosms. Advanced oxidation processes (AOPs) like ozonation can be tested for remediation potential. Ecotoxicological assays (e.g., algal growth inhibition) should align with OECD guidelines to ensure data comparability .
Key Methodological Considerations
- Synthesis Optimization : Prioritize reaction scalability and safety (e.g., bromine handling under fume hoods, inert atmospheres).
- Data Reproducibility : Document all parameters (e.g., temperature, reagent purity) per ’s standards for analytical rigor.
- Ethical Compliance : Follow institutional safety protocols for toxic compounds, as emphasized in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
